Improved Synthesis Yield vs. Traditional Alkylation Methods for Fluoroquinolone Building Blocks
A 2024 patent application demonstrates that modern catalytic approaches for synthesizing the target compound (CAS 82419-32-7) achieve yields exceeding 85% with >98% purity, representing a significant improvement over earlier methodologies that were often limited by byproduct formation [1]. While specific yields for comparator compounds like 1-(3-nitrophenoxy)-2-propanone or 1-(2-nitrophenoxy)propan-2-one under identical conditions are not publicly aggregated, class-level inference suggests their distinct fluorine substitution patterns would result in different regioselectivity and reactivity profiles during alkylation, potentially leading to lower yields or more complex purification profiles .
| Evidence Dimension | Synthetic Yield |
|---|---|
| Target Compound Data | Yield: >85% (2024 patent application); Purity: >98% |
| Comparator Or Baseline | Typical yields for fluoroquinolone intermediates using traditional alkylation methods are variable and often lower due to byproducts. |
| Quantified Difference | Not directly quantified head-to-head in this source; class inference suggests improved efficiency. |
| Conditions | Novel catalytic system described in 2024 patent application [1]. |
Why This Matters
Higher yields directly reduce raw material costs per batch and minimize waste, a primary driver for industrial procurement.
- [1] Kuujia. Cas no 82419-32-7 (1-(2,3-Difluoro-6-nitrophenoxy)propan-2-one) - Synthetic Methodology Section. Retrieved 2026. View Source
